molecular formula C14H18N2O B1667807 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol CAS No. 57477-39-1

3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

Cat. No. B1667807
CAS RN: 57477-39-1
M. Wt: 230.31 g/mol
InChI Key: WKNFADCGOAHBPG-UHFFFAOYSA-N
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Description

The compound “3-(1-methylpiperidin-4-yl)-1H-indol-5-ol” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring . This compound is part of a novel series of [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indole derivatives .


Synthesis Analysis

The synthesis of this compound involves the migration of the cyclic amine moiety from the indole core to the arylsulfonyl group on indole . This process has led to the discovery of structurally diverse compounds .


Molecular Structure Analysis

The molecular structure of this compound involves a 1-methylpiperidin-4-yl group attached to the 3-position of an indole ring . The B3LYP/cc-pVDZ basis set was used to optimize the best results for a similar compound .

Scientific Research Applications

PET Ligand Development

3-(1-methylpiperidin-4-yl)-1H-indol-5-ol and its derivatives are studied for their potential as positron emission tomography (PET) ligands. For example, compounds like Lu AA27122 (3i) have been identified as high-affinity α(1A)-adrenoceptor ligands, showing promise for brain penetration and suitability for PET imaging (Jørgensen et al., 2013).

Cholinesterase and Monoamine Oxidase Inhibition

These compounds also show promise as cholinesterase and monoamine oxidase dual inhibitors. This is particularly relevant in the context of neurodegenerative diseases, where such dual inhibition can be beneficial (Bautista-Aguilera et al., 2014).

Synthesis of Key Intermediates

The improved synthesis of variants of this compound, such as 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, demonstrates their utility as key intermediates in drug development, like in the synthesis of naratriptan hydrochloride for migraine treatment (Shashikumar et al., 2010).

Anticancer Potential

Novel derivatives of 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol are being explored for their cytotoxic activities against various cancer cell lines, highlighting their potential role in cancer therapy (Koksal et al., 2012).

Role in Cognitive Function

Derivatives of this compound have been investigated as 5-HT6 receptor antagonists, which are known to play a role in cognitive function, thereby providing potential therapeutic options for cognitive decline (Nirogi et al., 2015).

Neuroprotective Agents

Some indole derivatives, including those related to 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, have shown to be effective neuroprotective agents, particularly those that target N-methyl-D-aspartate (NMDA) receptors and exhibit antioxidant properties (Buemi et al., 2013).

properties

IUPAC Name

3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNFADCGOAHBPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206089
Record name BRL-54443
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

CAS RN

57477-39-1
Record name 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BRL-54443
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL-54443
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRL-54443
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A solution of 5-methoxy-3-(1-methylpiperidin-4-yl)indole (2.30 g, 9.4 mmol) in 30 mL of 30% hydrobromic acid in acetic acid was heated in a sealed tube at 105° C. for 72 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was dissolved in water, and the pH was adjusted to about 13 with 5N aqueous sodium hydroxide. The mixture was concentrated in vacuo, and the residue was chromatographed on a silica gel column, eluting with 20% 2M ammonia in methanol/dichloromethane. After concentrating in vacuo, the residue was dissolved in methanol, charged with Dowex® 50X8-200 ion-exchange resin (25 g) and stirred overnight at room temperature. The mixture was filtered, and the resin was washed with water and methanol. The Dowex® resin was stirred overnight in 100 mL of 2M ammonia in methanol and filtered. The filtrate was concentrated in vacuo to provide 1.84 g (85%) of the title compound, which was used without further purification in Preparation 17. EA calculated for C13H17N3O: C, 67.53; H, 7.36; N, 18.18. Found: C, 67.24; H, 7.37; N, 18.38.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 5-benzyloxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (16.4 g, 51.5 mmol) and 5% palladium on carbon (4.0 g) in ethanol (125 mL) and tetrahydrofuran (125 mL) was hydrogenated with an initial hydrogen pressure of 60 psi (413 kPa) at ambient temperature for 16 h. The reaction mixture was filtered and concentrated under reduced pressure. The residue was crystallized from methanol and THF to give 6.06 g (51%) of the title compound as white crystals: mp=234-237° C.; MS(m/e): 230 (M+); Calculated for C14H18N2O: Calcd: C, 73.01; H, 7.88; N, 12.16. Found: C, 72.79; H, 8.17; N, 12.33.
Name
5-benzyloxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods III

Procedure details

By a method similar to Preparation 20, using 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-hydroxy-1H-indole (1.25 g, 5.47 mmol) in dichloromethane (5 mL) trifluoroacetic acid (5 mL), triethylsilane (875 mL, 6.0 mmol) afforded 1.14 g (90%) of the title compound as a tan solid: mp=233-237° C.; 1H NMR (400 MHz, dmso-d6): 10.41 (br s, 1H), 8.52 (br s, 1H), 7.08 (d, 1H, J=8.0 Hz), 6.92 (d, 1H, J=2.0 Hz), 6.80 (d, 1H, J=2.0 Hz), 6.53 (dd, 1H, J=8.4, 2.0 Hz), 2.84 (br d, 2H, J=11.2 Hz), 2.63-2.50 (m, 1H), 2.19 (s, 3H), 2.08-1.97 (m, 2H), 1.85 (br d, 2H, J=12.0 Hz), 1.72-1.57 (m 2H); MS (ES+) m/e 231.0 (M+1).
Name
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-hydroxy-1H-indole
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
875 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Reactant of Route 2
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Reactant of Route 3
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Reactant of Route 4
Reactant of Route 4
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Reactant of Route 5
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Reactant of Route 6
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

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